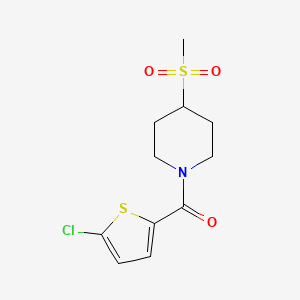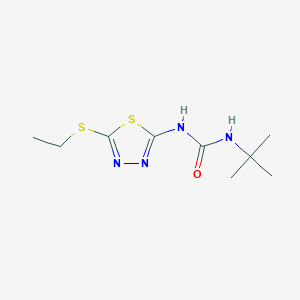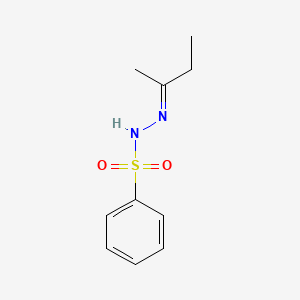![molecular formula C21H17F3N4O2 B2386334 N2-ベンジル-N6-[(ピリジン-2-イル)メチル]-4-(トリフルオロメチル)ピリジン-2,6-ジカルボン酸アミド CAS No. 1211416-98-6](/img/structure/B2386334.png)
N2-ベンジル-N6-[(ピリジン-2-イル)メチル]-4-(トリフルオロメチル)ピリジン-2,6-ジカルボン酸アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.388. The purity is usually 95%.
BenchChem offers high-quality N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-benzyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
配位化学
この化合物は、ピリジン-2,6-ジカルボン酸アミド断片に基づいており、配位化学において重要な役割を果たしています . この化合物は、様々な金属イオンと相互作用する様々な足場を形成することができ、複雑な構造の形成につながります .
反応性種の安定化
この化合物は、反応性種の安定化にも使用されています . これは、不安定な中間体が形成される反応において特に有用であり、それらの安定化は、目的の生成物のより良い制御と収率につながります .
金属酵素活性部位の合成モデリング
この化合物は、いくつかの金属酵素活性部位の合成モデリングに使用されてきました . これは、これらの酵素の機能を理解するのに役立ち、新しい触媒の開発につながる可能性があります .
触媒的有機変換
この化合物は、触媒的有機変換において注目すべき役割を果たしています . この化合物は、様々な有機反応において触媒として作用することができ、これらの反応の速度と選択性を向上させます .
センシングおよび認識アプリケーション
この化合物は、センシングおよび認識アプリケーションで使用されています . この化合物は、特定の分子またはイオンと相互作用することができ、検出可能な特性の変化につながります .
抗線維化活性
この化合物を含む一連の新規2-(ピリジン-2-イル)ピリミジン誘導体が設計、合成され、不死化ラット肝星細胞(HSC-T6)に対してその生物学的活性が評価されました . これらの化合物のいくつかは、ピルフェニドンおよびBipy55′DCよりも優れた抗線維化活性を示すことがわかりました .
特性
IUPAC Name |
2-N-benzyl-6-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c22-21(23,24)15-10-17(19(29)26-12-14-6-2-1-3-7-14)28-18(11-15)20(30)27-13-16-8-4-5-9-25-16/h1-11H,12-13H2,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWLLWLEEYDLNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)



![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)
![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)

![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)
![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)
